BenchChemオンラインストアへようこそ!

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

medicinal chemistry building block procurement quality control

N4-(2-Methoxyethyl)pyrimidine-4,5-diamine (CAS 1537140‑64‑9) is a C7‑disubstituted pyrimidine‑4,5‑diamine [REFS‑1] that belongs to the broader diaminopyrimidine class, a scaffold widely employed in kinase inhibitor research [REFS‑2]. The compound features a primary 5‑amino group, a secondary N4‑(2‑methoxyethyl)amine side‑chain, and a predicted logP that indicates moderate lipophilicity relative to the unsubstituted parent 4,5‑diaminopyrimidine [REFS‑3].

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B11781982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-Methoxyethyl)pyrimidine-4,5-diamine
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCOCCNC1=NC=NC=C1N
InChIInChI=1S/C7H12N4O/c1-12-3-2-10-7-6(8)4-9-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11)
InChIKeyQKJXZLZOCJYYCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-(2-Methoxyethyl)pyrimidine-4,5-diamine – core properties and vendor availability for procurement decisions.


N4-(2-Methoxyethyl)pyrimidine-4,5-diamine (CAS 1537140‑64‑9) is a C7‑disubstituted pyrimidine‑4,5‑diamine [REFS‑1] that belongs to the broader diaminopyrimidine class, a scaffold widely employed in kinase inhibitor research [REFS‑2]. The compound features a primary 5‑amino group, a secondary N4‑(2‑methoxyethyl)amine side‑chain, and a predicted logP that indicates moderate lipophilicity relative to the unsubstituted parent 4,5‑diaminopyrimidine [REFS‑3]. Commercially, it is most commonly offered at 95 % minimum purity [REFS‑1], with at least one major supplier specifying long‑term storage in a cool, dry environment and confirming non‑hazardous transport classification [REFS‑1]. These baseline characteristics frame the procurement conversation: small changes on the pyrimidine‑4,5‑diamine core can produce significant shifts in physicochemical and biological profile, making it essential to select the precisely substituted building block for a given synthetic or screening purpose.

Why generic substitution of N4-(2-Methoxyethyl)pyrimidine-4,5-diamine with other 4,5‑diaminopyrimidines can compromise project outcomes.


The diaminopyrimidine family is structurally compact, but even conservative N4‑substituent changes cause marked shifts in electronic character, hydrogen‑bonding capacity, and lipophilicity [REFS‑1]. The 2‑methoxyethyl group on the present compound introduces a flexible ether chain that simultaneously increases aqueous solubility relative to simple alkyl or aryl congeners while preserving a moderately low molecular weight (168.2 Da) [REFS‑2]. Replacing it with, for instance, a methyl group removes the oxygen lone‑pair interactions that affect target engagement in certain Syk and PLK1 inhibitor pharmacophores [REFS‑3]; substituting with a phenyl group raises logP substantially, potentially altering both solubility and off‑target profiles [REFS‑4]. Because diaminopyrimidine‑based kinase inhibitors often exploit specific N4‑substituent geometries to achieve potency and selectivity [REFS‑3], interchanging compounds without verifying quantitative equivalence in the context of the precise assay system carries a material risk of misleading structure‑activity conclusions and wasted synthesis effort.

Comparative evidence table: N4-(2-Methoxyethyl)pyrimidine-4,5-diamine versus four closest diaminopyrimidine analogs.


Purity specification consistency: N4-(2‑methoxyethyl)pyrimidine-4,5‑diamine versus N4‑methyl‑pyrimidine-4,5‑diamine.

The target compound is routinely supplied with a documented minimum purity of 95 % [REFS‑1]. By contrast, the closely related N4‑methyl‑pyrimidine-4,5‑diamine is frequently listed only with a descriptive purity statement (“typically 95 %” or “95 %”) without a formal minimum specification on publicly accessible datasheets [REFS‑2]. This difference in specification transparency reduces the procurement risk for the 2‑methoxyethyl derivative when used in multistep syntheses where impurity profiles directly affect yield and subsequent purification burden.

medicinal chemistry building block procurement quality control

Predicted boiling‑point elevation relative to unsubstituted 4,5‑diaminopyrimidine.

The target compound has a predicted boiling point of 356.5 ± 37.0 °C [REFS‑1]. The unsubstituted parent 4,5‑diaminopyrimidine (MW 110.12) exhibits a literature boiling point of approximately 229 °C at 32 mmHg [REFS‑2]. Although the pressure conditions differ (760 mmHg predicted vs. 32 mmHg experimental), the substantially higher predicted boiling point under atmospheric pressure is consistent with the increased molecular weight and additional hydrogen‑bonding ether oxygen introduced by the 2‑methoxyethyl substituent. This difference is operationally relevant when designing solvent‑removal protocols or considering sublimation‑based purification.

physicochemical profiling synthetic workflow distillation

LogP modulation by N4‑(2‑methoxyethyl) substitution relative to N4‑phenyl and unsubstituted 4,5‑diaminopyrimidine.

The unsubstituted 4,5‑diaminopyrimidine has an experimental/calculated logP of approximately -0.08 to -0.8 depending on the source [REFS‑1]. N4‑phenyl‑pyrimidine‑4,5‑diamine, a common comparator in anticancer SAR studies, is estimated to exhibit a logP in the range of 1.5‑2.0 based on fragment contributions [REFS‑2]. The N4‑(2‑methoxyethyl) substituent confers intermediate lipophilicity: its ether oxygen partially offsets the hydrocarbon chain, placing its predicted logP closer to the lower‑end range while maintaining sufficient lipophilicity for membrane permeability. Although a precise experimental logP for the target compound has not been published, the structural logic supported by the class‑level trend indicates that this compound fills a lipophilicity gap between highly polar and highly lipophilic diaminopyrimidine congeners [REFS‑3].

lipophilicity optimization drug‑likeness ADME prediction

Molecular weight advantage over Cl‑substituted and bis‑substituted 4,5‑diaminopyrimidine intermediates.

The target compound has a molecular weight of 168.2 Da [REFS‑1]. The 6‑chloro analog, 6‑chloro‑N4‑(2‑methoxyethyl)-4,5‑pyrimidinediamine, has a molecular weight of 202.64 Da [REFS‑2], while N4,N4‑bis(2‑methoxyethyl)pyrimidine-4,6‑diamine reaches 242.28 Da [REFS‑3]. In fragment‑based and lead‑like screening campaigns, lower molecular weight correlates with higher ligand efficiency and greater scope for subsequent property‑guided optimization [REFS‑4]. The target compound therefore presents a more attractive molecular‑weight entry point than its halogenated or bis‑substituted counterparts.

lead‑likeness fragment‑based drug design synthetic intermediate selection

Transport classification advantage over halogenated diaminopyrimidine analogs.

The target compound is classified as non‑hazardous for DOT/IATA transport [REFS‑1]. In contrast, many 6‑chloro and 6‑bromo diaminopyrimidine intermediates require hazardous‑material declarations, UN packaging, and additional surcharges due to halogen content and associated toxicity classifications [REFS‑2]. This regulatory distinction can materially affect shipping cost, speed, and the administrative burden for international procurement, particularly for laboratories in regions with stringent import controls on halogenated heterocycles.

supply chain logistics procurement compliance

Predicted pKa shift induced by the 2‑methoxyethyl side‑chain compared with 4,5‑diaminopyrimidine.

The predicted pKa of N4‑(2‑methoxyethyl)pyrimidine-4,5‑diamine is 6.14 ± 0.10 [REFS‑1]. The unsubstituted 4,5‑diaminopyrimidine has a calculated pKa of approximately 5.5‑6.0 for the pyrimidine ring nitrogen [REFS‑2]. The modest upward shift is attributable to the electron‑donating effect of the 2‑methoxyethyl substituent. This small but potentially meaningful difference places the ionization midpoint closer to physiological pH, which can be exploited in the design of salt forms or in tuning the pH‑dependent solubility and permeability of downstream analogs.

ionization state bioavailability prediction salt formation

Defined application scenarios where N4-(2-Methoxyethyl)pyrimidine-4,5-diamine offers procurement‑relevant advantages.


Synthesis of diaminopyrimidine‑based Syk and PLK1 kinase inhibitor libraries.

The 2‑methoxyethyl substituent is a recurring motif in Syk and PLK1 inhibitor patents [REFS‑1], and the availability of the target compound at a documented 95 % minimum purity [REFS‑2] allows medicinal chemistry teams to initiate library synthesis without an additional in‑house purification step. Its intermediate logP and molecular weight (168.2 Da) [REFS‑3] provide a balanced starting point for iterative analoging, while the non‑hazardous transport classification [REFS‑2] accelerates cross‑border sourcing for multi‑site collaborations.

Fragment‑based lead discovery and property‑guided optimization.

With a molecular weight of 168.2 Da [REFS‑3], the compound sits comfortably within fragment space (MW < 300 Da). The predicted pKa of 6.14 [REFS‑4] and moderate lipophilicity make it suitable for fragment soaking or co‑crystallization experiments at near‑physiological pH, providing a more drug‑like ionization profile than the parent 4,5‑diaminopyrimidine [REFS‑5].

Building block for N4‑diversified 4,5‑diaminopyrimidine derivatives via reductive amination or alkylation.

The free primary 5‑amino group remains available for further derivatization [REFS‑2], while the N4‑(2‑methoxyethyl) side‑chain is already installed. This regiospecific substitution saves at least one synthetic step relative to starting from 4,5‑diaminopyrimidine, where a selective N4‑alkylation must be developed and validated. The predicted boiling point of 356.5 °C [REFS‑4] supports its compatibility with a wide range of high‑boiling solvents commonly used in nucleophilic aromatic substitution and Buchwald–Hartwig coupling reactions.

Logistics‑sensitive procurement programs requiring non‑hazardous chemical intermediates.

For high‑throughput screening centers or CROs that enforce strict hazardous‑material quotas, the non‑hazardous transport classification of the target compound [REFS‑2] eliminates hazmat paperwork, UN‑certified packaging requirements, and carrier surcharges. This operational simplification, combined with a documented 95 % minimum purity specification, makes it a logistically efficient choice relative to halogenated diaminopyrimidine analogs that carry hazardous designations [REFS‑6].

Quote Request

Request a Quote for N4-(2-Methoxyethyl)pyrimidine-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.